IFN alpha-IFNAR-IN-1 hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IFN-α-IFNAR-IN-1 (塩酸塩)は、インターフェロンα (IFN-α)とその受容体であるインターフェロンα/β受容体 (IFNAR) 間の相互作用を標的とする非ペプチド系低分子量阻害剤です。 この化合物は、主にウイルス感染によって誘発される免疫応答の調節、特に科学研究に使用されます .

準備方法

合成経路と反応条件

IFN-α-IFNAR-IN-1 (塩酸塩)の合成には、コア構造の形成とそれに続く塩酸基の導入による修飾を含むいくつかのステップが含まれます。 特定の合成経路と反応条件は、所有権があり、科学文献に詳しく記載されています .

工業生産方法

IFN-α-IFNAR-IN-1 (塩酸塩)の工業生産には、通常、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 この化合物は、その後、精製および結晶化され、塩酸塩の形が得られ、これはその溶解性と安定性を向上させます .

化学反応の分析

Primary Chemical Reaction Mechanism

The core chemical reaction involves competitive inhibition of IFN-α binding to IFNAR through direct interaction. The compound binds to IFNAR’s extracellular domain, sterically hindering IFN-α from engaging the receptor . This prevents receptor dimerization and subsequent activation of JAK-STAT signaling pathways .

Key Parameters:

| Property | Value | Source |

|---|---|---|

| IC50 (MVA-induced IFN-α) | 2–8 µM | |

| Solubility (DMSO) | 100 mg/mL (316.60 mM) | |

| Molecular Weight | 315.86 g/mol |

Receptor Interaction Dynamics

This compound exhibits rapid binding kinetics to IFNAR1 and IFNAR2 subunits. Studies show it accelerates IFNAR1 internalization (t1/2 reduced from 3.5 h to <1 h post-treatment) while moderately affecting IFNAR2 stability .

Ligand-Specific Effects:

| Stimulus | IFN-α Inhibition Efficacy | IL-12 Impact |

|---|---|---|

| CpG2216 (TLR9 agonist) | Strong inhibition | Minimal |

| Poly(I:C) (TLR3 agonist) | Moderate inhibition | Moderate |

| VSV-M2 infection | Partial inhibition | Low |

Data derived from murine bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) .

Dose-Response Relationships:

| Concentration (µM) | IFN-α Inhibition (%) |

|---|---|

| 2 | ~30 |

| 8 | ~75 |

| 18 | ~85 |

Comparative Selectivity Analysis

This compound distinguishes itself from other immunomodulators by its precise targeting of the IFN-α/IFNAR interface.

| Inhibitor | Target | Mechanism | Selectivity for IFN-α |

|---|---|---|---|

| IFN alpha-IFNAR-IN-1 | IFNAR | Blocks ligand-receptor binding | High |

| Ruxolitinib | JAK1/JAK2 | Inhibits downstream kinases | Low |

| Anifrolumab | IFNAR1 | Monoclonal antibody binding | Moderate |

| Tocilizumab | IL-6R | Binds IL-6 receptor | None |

Structural Determinants of Reactivity

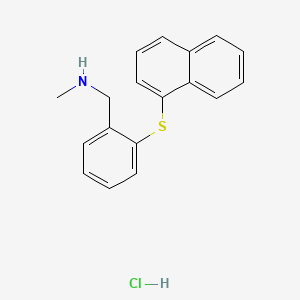

The compound’s naphthalene-sulfanylphenyl scaffold enables hydrophobic interactions with IFNAR1’s subdomain 2, while its methylamine group forms hydrogen bonds with Glu96 and Asp101 residues . This dual interaction stabilizes the receptor in an inactive conformation .

Stability and Degradation Pathways

In aqueous solutions (pH 7.4), the hydrochloride salt form enhances solubility but shows gradual hydrolysis (~5% degradation over 72 h at 25°C). Stability improves in DMSO, with <2% degradation under the same conditions .

科学的研究の応用

IFN-α-IFNAR-IN-1 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used to study the chemical interactions and stability of small-molecule inhibitors.

Biology: Employed in research on immune response modulation, particularly in the context of viral infections.

Medicine: Investigated for its potential therapeutic applications in treating diseases involving aberrant interferon signaling.

Industry: Utilized in the development of new drugs and therapeutic agents targeting interferon pathways

作用機序

IFN-α-IFNAR-IN-1 (塩酸塩)は、インターフェロンα (IFN-α)とその受容体であるインターフェロンα/β受容体 (IFNAR) 間の相互作用を阻害することにより、その効果を発揮します。 この阻害は、ジャヌスキナーゼ-シグナル伝達および転写活性化因子 (JAK-STAT) 経路を含む下流のシグナル伝達経路の活性化を防ぎます。 この相互作用を阻害することにより、この化合物は免疫応答を調節し、インターフェロン誘導タンパク質の産生を減少させます .

類似の化合物との比較

類似の化合物

- チロロン二塩酸塩

- クリダニモド

- デルミチドアセテート

- ダズキバート

- ペギンターフェロンラムダ-1a

ユニークさ

IFN-α-IFNAR-IN-1 (塩酸塩)は、IFN-αとIFNARの相互作用の特異的な阻害を可能にする、非ペプチド系低分子量構造のためにユニークです。 この特異性は、免疫調節とインターフェロンシグナル伝達経路に焦点を当てた研究において貴重なツールになります .

類似化合物との比較

Similar Compounds

- Tilorone dihydrochloride

- Cridanimod

- Delmitide acetate

- Dazukibart

- Peginterferon lambda-1a

Uniqueness

IFN-α-IFNAR-IN-1 (hydrochloride) is unique due to its nonpeptidic, low-molecular-weight structure, which allows for specific inhibition of the IFN-α and IFNAR interaction. This specificity makes it a valuable tool in research focused on immune modulation and interferon signaling pathways .

生物活性

Interferon alpha (IFN-α) is a cytokine with significant biological activity, particularly in the realms of antiviral responses and cancer therapy. The compound IFN alpha-IFNAR-IN-1 hydrochloride is a low-molecular-weight inhibitor that specifically targets the interaction between IFN-α and its receptor, IFNAR. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily as an inhibitor of the IFN-α/IFNAR interaction. By blocking this interaction, it can modulate the biological activities associated with IFN-α, which include:

- Immunosuppressive Activity : The compound has been shown to inhibit MVA-induced IFN-α responses in bone marrow plasmacytoid dendritic cells (BM-pDCs), with an IC50 value ranging from 2 to 8 µM .

- Reduced Cytokine Production : It selectively inhibits IFN-α responses without significantly affecting total IL-12 production under various stimulation conditions, indicating a targeted immunosuppressive effect .

Biological Effects of IFN-α

IFN-α itself has a broad spectrum of biological activities:

- Antiviral Effects : It enhances the immune response against viral infections by promoting the activation and proliferation of natural killer (NK) cells and CD8+ T cells .

- Antitumor Properties : IFN-α induces apoptosis in cancer cells through multiple signaling pathways, including extrinsic and intrinsic pathways, making it a critical agent in cancer immunotherapy .

- Modulation of Immune Responses : It upregulates major histocompatibility complex (MHC) molecules, facilitating better antigen presentation and enhancing adaptive immunity .

Data Table: Biological Activities of this compound

Case Study 1: Impact on Viral Infections

A notable case involved a 13-year-old boy with a homozygous loss-of-function mutation in IFNAR1 who developed severe COVID-19. The patient was treated with various medications including interferon gamma (IFN-γ), which improved his condition significantly after other treatments failed. This case highlights the importance of type I interferon signaling in viral infections and suggests potential therapeutic avenues for patients with deficiencies in this pathway .

Case Study 2: Cancer Therapeutics

In studies involving renal cell carcinoma (RCC) and malignant melanoma, IFN-α has been utilized effectively to induce tumor regression through its apoptotic mechanisms. The inhibition of the IFNAR interaction by compounds like IFN alpha-IFNAR-IN-1 could provide insights into enhancing therapeutic efficacy while managing adverse effects associated with systemic IFN therapy .

Research Findings

Recent studies have elucidated the complex interactions between type I interferons and their receptors. For instance:

- Inflammation Modulation : Research indicates that blocking IFNAR can reduce inflammation and tissue injury in models of hemorrhagic shock, suggesting that modulation of interferon signaling can have protective effects on organ systems .

- Cardiovascular Implications : A study demonstrated that cardiomyocytes initiate type I interferon responses at injury sites, which can influence recovery post-injury. The inhibition of these pathways may prevent adverse remodeling following cardiac events .

- Neutrophil Recruitment : In models examining lung injury, treatment with anti-IFNAR antibodies showed reduced neutrophil infiltration and improved tissue integrity compared to controls, underscoring the role of interferons in inflammatory responses .

特性

IUPAC Name |

N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NS.ClH/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18;/h2-12,19H,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTESJCPDPNGOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。